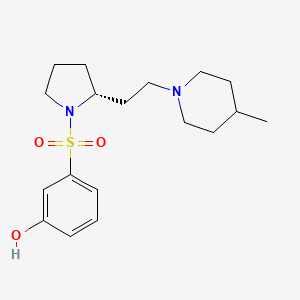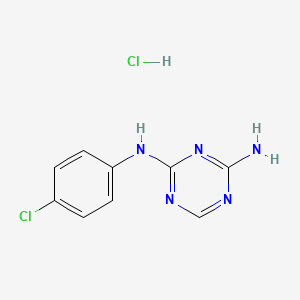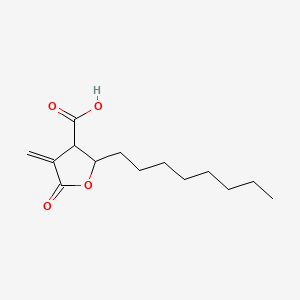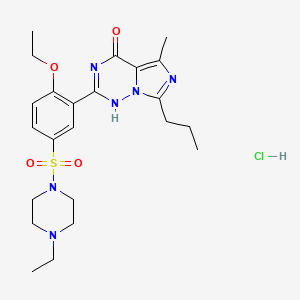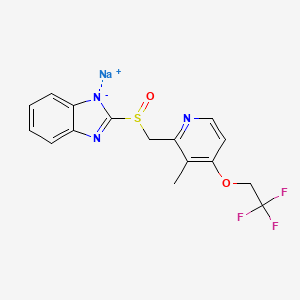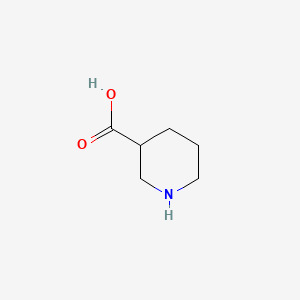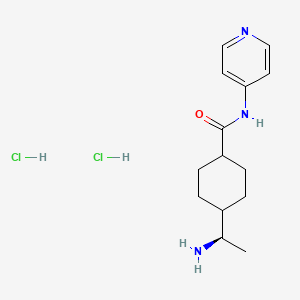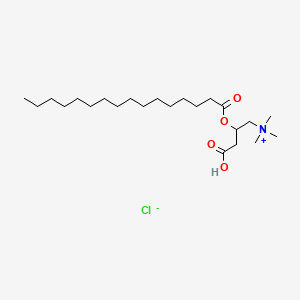
依沙匹隆
概述
描述
Ipsapirone is a selective 5-HT 1A receptor partial agonist of the piperazine and azapirone chemical classes . It has antidepressant and anxiolytic effects . Ipsapirone was studied in several placebo-controlled trials for depression and continues to be used in research .
Synthesis Analysis
The currently applied synthetic methods of serotonin receptor ligands belonging to the group of long-chain arylpiperazines, including ipsapirone, require the use of toxic solvents and comprise numerous synthetic steps . A more environmentally friendly method of ipsapirone synthesis involves N-alkylation of bromobutyl saccharin with 1-(2-pyrimidyl)piperazine dihydrochloride . This method does not require the use of toxic and expensive solvents . The yield of the final product, ipsapirone, was 85% and 67% in the first and the second method, respectively .Molecular Structure Analysis
The IUPAC name for Ipsapirone is 1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one . The molecular formula is C19H23N5O3S .科学研究应用
神经科学研究
依沙匹隆已被用于神经科学研究其对血清素受体,特别是 5-HT1A 受体的作用 . 它被用于了解这些受体在应激和焦虑症中的作用。 例如,研究表明依沙匹隆可以防止背侧缝隙核中应激诱导的 5-HT1A 受体脱敏,这对于开发针对应激相关疾病的治疗方法具有重要意义 .
药代动力学
已评估依沙匹隆衍生物的理化性质以了解其药代动力学行为,例如吸收、代谢和排泄 . 涉及色谱和化学计量学方法的研究提供了对这些化合物的亲脂性的见解,这对它们作为治疗剂的有效性和安全性至关重要 .
药物开发
在药物开发中,合成和分析依沙匹隆的衍生物以影响多巴胺和血清素受体 . 这项研究对于创造可以靶向大脑特定途径的新药物至关重要,这可能导致针对精神疾病的新疗法 .
临床试验
依沙匹隆已在针对抑郁症的几项安慰剂对照试验中进行了研究,并且由于其抗抑郁和抗焦虑作用,它仍在研究中使用 . 这些试验对于确定依沙匹隆作为治疗剂的疗效和安全性至关重要。
治疗用途
依沙匹隆的治疗应用包括其作为抗抑郁药和抗焦虑药的潜在用途 . 它作为 5-HT1A 受体选择性部分激动剂的作用使其成为治疗广泛性焦虑症和抑郁症的候选药物 .
生物化学研究
依沙匹隆也是生物化学研究的主题,其中研究了其对基因表达的影响。 例如,已经研究了它对编码抗凋亡蛋白和抗氧化酶的基因的影响,以了解它如何保护神经元免受乙醇诱导的凋亡 .
体内
In vivo studies of ipsapirone have been conducted in animal models, primarily rodents. These studies have focused on the effects of ipsapirone on behavior, cognition, and other psychological functions. Ipsapirone has been found to reduce anxiety and improve cognitive performance in rodent models.
体外
In vitro studies of ipsapirone have been conducted in cell cultures and other laboratory settings. These studies have focused on the effects of ipsapirone on cell proliferation, cell viability, and other cellular functions. Ipsapirone has been found to reduce cell proliferation and increase cell viability in cell culture models.
作用机制
Target of Action
Ipsapirone is a selective 5-HT1A receptor partial agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain .
Mode of Action
As a partial agonist of the 5-HT1A receptor, Ipsapirone binds to these receptors and partially stimulates them . This interaction leads to changes in the serotonin system, which can result in antidepressant and anxiolytic effects .
Biochemical Pathways
The primary biochemical pathway affected by Ipsapirone is the serotonin system. By acting as a partial agonist at the 5-HT1A receptor, Ipsapirone can modulate the activity of this system . This modulation can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
The pharmacokinetic properties of Ipsapirone include its absorption, distribution, metabolism, and excretion (ADME). Ipsapirone is administered orally . It has an elimination half-life of 1.3–2.7 hours , indicating that it is relatively quickly metabolized and excreted. Lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .
Result of Action
The molecular and cellular effects of Ipsapirone’s action primarily involve changes in the serotonin system. By partially stimulating the 5-HT1A receptors, Ipsapirone can alter the activity of this system, leading to potential antidepressant and anxiolytic effects .
Action Environment
The action, efficacy, and stability of Ipsapirone can be influenced by various environmental factors. For example, the lipophilic properties of Ipsapirone can affect its absorption and distribution within the body . Additionally, individual factors such as genetics and overall health status can also influence how Ipsapirone is metabolized and excreted .
生物活性
Ipsapirone has been found to have a variety of biological activities. It has been found to reduce anxiety, improve cognitive performance, reduce cell proliferation, and increase cell viability. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Biochemical and Physiological Effects
Ipsapirone has been found to have a variety of biochemical and physiological effects. It has been found to reduce levels of serotonin and dopamine in the brain, which results in the desired therapeutic effects of ipsapirone. It has also been found to reduce levels of inflammatory cytokines and increase levels of anti-inflammatory cytokines.
实验室实验的优点和局限性
The use of ipsapirone in laboratory experiments has a number of advantages and limitations. The primary advantage is that ipsapirone is an effective and safe drug that can be used to study the effects of serotonin and dopamine on behavior, cognition, and other psychological functions. The primary limitation is that ipsapirone is not available in all countries, and it is not approved for human use, so it cannot be used in clinical trials.
未来方向
The study of ipsapirone is an active area of research, and there are a number of potential future directions for research. These include further research into the effects of ipsapirone on behavior, cognition, and other psychological functions; further research into the effects of ipsapirone on cell proliferation, cell viability, and other cellular functions; further research into the mechanism of action of ipsapirone; further research into the biochemical and physiological effects of ipsapirone; and further research into the pharmacodynamics of ipsapirone. Additionally, there is potential for further research into the use of ipsapirone in the treatment of mental health conditions, such as schizophrenia, bipolar disorder, and other mental health conditions.
属性
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUVVIWVWFLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045688 | |
| Record name | Ipsapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95847-70-4 | |
| Record name | Ipsapirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipsapirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipsapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPSAPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

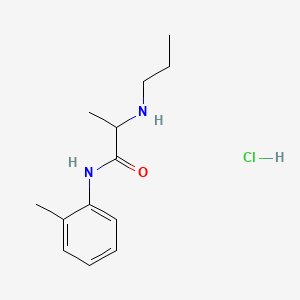
![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)
